Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate
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Overview
Description
Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate is a complex organic compound featuring a tert-butyl carbamate group attached to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group through the reaction of the intermediate with tert-butyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the cyclobutyl ring.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but with an ethanolamine backbone.
Tert-butyl ((1-(hydroxymethyl)-3-oxocyclobutyl)methyl)carbamate: Similar structure but with an oxo group instead of dimethyl groups on the cyclobutyl ring .
Uniqueness
Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate is unique due to its combination of a cyclobutyl ring with a tert-butyl carbamate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-13(9-15)6-12(4,5)7-13/h15H,6-9H2,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXRPEHLERTTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CNC(=O)OC(C)(C)C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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